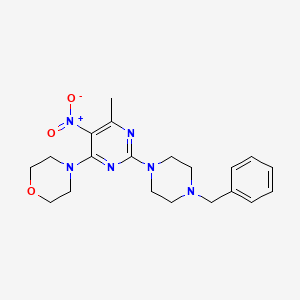

4-(2-(4-苄基哌嗪-1-基)-6-甲基-5-硝基嘧啶-4-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a nitropyrimidine, and a morpholine ring . These functional groups suggest that the compound could have interesting biological activity, as both piperazines and pyrimidines are found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzylpiperazine and nitropyrimidine groups would likely contribute to the overall polarity of the molecule, while the morpholine ring could add some conformational flexibility .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more acidic, while the morpholine ring could make it more basic .

科学研究应用

具有抗氧化活性的葡萄糖苷酶抑制剂

与“4-(2-(4-苄基哌嗪-1-基)-6-甲基-5-硝基嘧啶-4-基)吗啉”结构相关的化合物因其体外抗氧化活性和作为葡萄糖苷酶抑制剂的潜力而受到探索。Özil、Parlak 和 Baltaş (2018) 的一项研究重点介绍了含有吗啉和哌嗪骨架的新型苯并咪唑衍生物的合成,展示了显着的 α-葡萄糖苷酶抑制潜力和高抗氧化活性,表明它们在管理氧化应激相关疾病和糖尿病中具有效用 (Özil, Parlak, & Baltaş, 2018)。

杂环合成

Medrasi、Al-Sheikh 和 Salaheldin (2013) 的研究探索了烯胺腈在杂环合成中的应用,从而产生了 1,3-二芳基-4-氨基吡唑衍生物。此过程涉及苄基氰化物和 4-硝基苄基氰化物与原甲酸甲酯和哌啶或吗啉等仲胺缩合,展示了这些结构在合成具有潜在生物应用的杂环化合物中的多功能性 (Medrasi, Al-Sheikh, & Salaheldin, 2013)。

作用机制

Target of Action

The primary target of this compound is the voltage-gated sodium (Nav) 1.3 channel . Nav channels are large transmembrane proteins capable of selective sodium ion transmission, and they are responsible for the generation of action potentials .

Mode of Action

The compound interacts with its target, the Nav 1.3 channel, by inhibiting its activity . This results in a decrease in the average maximum amplitude of inward sodium currents .

Biochemical Pathways

The compound’s action on the Nav 1.3 channel affects the neuronal signaling pathways . By inhibiting the Nav 1.3 channel, the compound disrupts the normal flow of sodium ions, which in turn affects the generation of action potentials . This can have downstream effects on neuronal communication and the overall functioning of the nervous system.

Result of Action

The inhibition of the Nav 1.3 channel by the compound can lead to a decrease in the excitability of neurons . This could potentially be beneficial in conditions characterized by excessive neuronal activity, such as certain types of pain .

未来方向

属性

IUPAC Name |

4-[2-(4-benzylpiperazin-1-yl)-6-methyl-5-nitropyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3/c1-16-18(26(27)28)19(24-11-13-29-14-12-24)22-20(21-16)25-9-7-23(8-10-25)15-17-5-3-2-4-6-17/h2-6H,7-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUWCUNNBXAGNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N4CCOCC4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3-Methylphenyl)carbamoyl]amino}acetic acid](/img/structure/B2954592.png)

![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)

![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2954594.png)

![1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2954595.png)

![N-phenethyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954598.png)

![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2954599.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2954602.png)